2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 539812-42-5
Cat. No.: VC14902776
Molecular Formula: C21H19ClF3N5OS
Molecular Weight: 481.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539812-42-5 |
|---|---|
| Molecular Formula | C21H19ClF3N5OS |
| Molecular Weight | 481.9 g/mol |
| IUPAC Name | 2-[[5-[(3-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H19ClF3N5OS/c1-2-10-30-18(12-26-15-7-5-6-14(22)11-15)28-29-20(30)32-13-19(31)27-17-9-4-3-8-16(17)21(23,24)25/h2-9,11,26H,1,10,12-13H2,(H,27,31) |
| Standard InChI Key | JCOXSMASBJWQRG-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CNC3=CC(=CC=C3)Cl |
Introduction
The compound 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring a triazole ring and multiple functional groups, including a sulfanyl and an acetamide moiety. This compound is of interest due to its potential biological activities and chemical properties.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the triazole ring, introduction of the allyl and (3-chloroanilino)methyl groups, and attachment of the sulfanyl and acetamide moieties. The reactivity of this compound can be attributed to the presence of the triazole ring and the sulfanyl group, which may participate in various chemical reactions such as nucleophilic substitution or addition reactions.
Biological Activities and Potential Applications
Compounds containing triazole and acetamide functionalities have been studied for various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its interactions with biological targets, which could be influenced by the trifluoromethyl group's electron-withdrawing effect and the chloroanilino group's potential for hydrogen bonding.
Safety and Hazards
The safety profile of this compound is not extensively detailed in available literature, but compounds with similar structures may pose risks such as skin and eye irritation, respiratory tract irritation, and potential long-term harm to aquatic life. Handling should be done with caution, following appropriate safety protocols.
Related Compounds and Research Findings
Related compounds, such as those with different substituents on the triazole ring or variations in the acetamide moiety, have been studied for their biological activities. For example, 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide and 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide share similar structural features but differ in their acetamide substituents .
Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | C21H19ClF3N5OS | 539812-42-5 | Approximately 493 |
| 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide | C22H24ClN5O2S | 445288-09-5 | 457.98 |
| 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide | C21H22ClN5OS | 538337-28-9 | - |
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